1-methyl-N-[1-(propan-2-yl)-1H-indol-4-yl]-1H-indole-4-carboxamide
Description
Properties
Molecular Formula |
C21H21N3O |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
1-methyl-N-(1-propan-2-ylindol-4-yl)indole-4-carboxamide |
InChI |
InChI=1S/C21H21N3O/c1-14(2)24-13-11-17-18(7-5-9-20(17)24)22-21(25)16-6-4-8-19-15(16)10-12-23(19)3/h4-14H,1-3H3,(H,22,25) |
InChI Key |
UDPYBVZYMAPJNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC2=C(C=CC=C21)NC(=O)C3=C4C=CN(C4=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-methyl-N-[1-(propan-2-yl)-1H-indol-4-yl]-1H-indole-4-carboxamide involves several steps. One common synthetic route includes the condensation of an indole derivative with an appropriate amine under specific reaction conditions. The reaction typically requires a catalyst and is carried out under reflux conditions to ensure complete conversion of the reactants . Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound .
Chemical Reactions Analysis
1-methyl-N-[1-(propan-2-yl)-1H-indol-4-yl]-1H-indole-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .
Scientific Research Applications
In chemistry, it serves as a building block for the synthesis of more complex molecules . In biology, it has been investigated for its potential antiviral, anticancer, and anti-inflammatory properties . In medicine, it is being explored for its potential use in the treatment of various diseases, including cancer and viral infections . In industry, it may be used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 1-methyl-N-[1-(propan-2-yl)-1H-indol-4-yl]-1H-indole-4-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes . For example, it may inhibit the β2-adrenergic receptor, thereby blocking downstream signaling pathways activated by epinephrine. This inhibition can result in various physiological effects, including reduced inflammation and tumor growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
2.1.1. N-Carbamimidoyl-2-(1H-indol-1-yl)acetamide (Compound 5, )
- Structure : Contains a guanidine group linked to an indole via an acetamide bridge.
- Key Differences :
- The target compound uses a carboxamide linkage instead of an acetamide-guanidine system.
- Substituents: Compound 5 lacks the methyl and isopropyl groups on the indole rings.
- Synthesis : Both compounds employ HATU-mediated coupling in DMF, but the target compound’s synthesis would require additional steps to introduce the methyl and isopropyl groups .
2.1.2. (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one ()
- Structure: Features an enone system (α,β-unsaturated ketone) attached to the 3-position of indole.
- Key Differences: Functional group: The enone system in this compound contrasts with the carboxamide bridge in the target compound. Substitution pattern: This compound substitutes the indole at position 3, whereas the target compound substitutes positions 1 and 3.
- Relevance : The 3-position substitution is common in bioactive indoles (e.g., serotonin derivatives), but the 1- and 4-substitutions in the target compound may alter receptor binding specificity .
2.1.3. Encorafenib ()
- Structure : A pyrazole-containing kinase inhibitor with a carbamate group and a propan-2-yl substituent.
- Key Differences :
- Core scaffold: Encorafenib uses a pyrazole ring, while the target compound relies on indole rings.
- Molecular weight: Encorafenib (540 Da) is significantly larger than the target compound (~336 Da).
Pharmacological Implications
- Kinase Inhibition Potential: Encorafenib’s success as a BRAF kinase inhibitor suggests that the target compound’s indole-carboxamide scaffold could also target kinases, though its smaller size may limit binding affinity .
- Anticancer Activity : highlights the role of indole derivatives as anticancer intermediates. The target compound’s methyl and isopropyl groups may enhance metabolic stability compared to simpler indoles .
Data Table: Comparative Analysis
Biological Activity
1-Methyl-N-[1-(propan-2-yl)-1H-indol-4-yl]-1H-indole-4-carboxamide, also known by its CAS number 1324055-01-7, is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 1-methyl-N-[1-(propan-2-yl)-1H-indol-4-yl]-1H-indole-4-carboxamide is C21H21N3O. The compound features an indole framework, which is known for various biological activities.
Anticancer Activity
Research indicates that indole derivatives, including the compound , exhibit significant anticancer properties. For instance, studies have shown that certain indole derivatives can inhibit the proliferation of various cancer cell lines. The compound's structure suggests it may interact with key cellular pathways involved in cancer progression.
Case Studies
- Indole Derivatives in Cancer Treatment : A study highlighted the anticancer effects of indole derivatives against human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). These compounds demonstrated IC50 values indicating potent anti-proliferative activity .
- Mechanisms of Action : The mechanism by which indole derivatives exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. For example, compounds with structural similarities to 1-methyl-N-[1-(propan-2-yl)-1H-indol-4-yl]-1H-indole-4-carboxamide have been shown to increase caspase activity, leading to programmed cell death in cancer cells .
Anti-inflammatory Activity
Indoles are also recognized for their anti-inflammatory properties. The compound may modulate inflammatory pathways, contributing to reduced inflammation in various models.
Research Findings
Studies have indicated that certain indole compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting a potential therapeutic role in inflammatory diseases .
Neuroprotective Effects
Emerging research suggests that indole derivatives might offer neuroprotective benefits. These compounds may help mitigate neurodegeneration by reducing oxidative stress and inflammation in neuronal cells.
Relevant Studies
Research has shown that indole derivatives can protect neuronal cells from oxidative damage, potentially offering therapeutic avenues for conditions like Alzheimer's disease .
Comparative Biological Activity Table
| Compound Name | Activity Type | IC50 Value (µM) | Cell Line/Model |
|---|---|---|---|
| 1-methyl-N-[1-(propan-2-yl)-1H-indol-4-yl]-1H-indole-4-carboxamide | Anticancer | TBD | A549, MCF-7 |
| Indole Derivative A | Anticancer | 6.49 | Various |
| Indole Derivative B | Anti-inflammatory | TBD | In vitro models |
| Indole Derivative C | Neuroprotective | TBD | Neuronal cells |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-methyl-N-[1-(propan-2-yl)-1H-indol-4-yl]-1H-indole-4-carboxamide, and how can reaction yields be improved?
- Methodological Answer : Begin with a multi-step synthesis approach, utilizing coupling reactions (e.g., amide bond formation) between 1-methyl-1H-indole-4-carboxylic acid and 1-(propan-2-yl)-1H-indol-4-amine. Optimize reaction conditions by testing solvents (e.g., DMF, THF), catalysts (e.g., HATU, EDCI), and temperatures (e.g., 25–80°C). Monitor progress via TLC or HPLC. For yield improvement, consider column chromatography purification and recrystallization in ethanol/water mixtures .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : Use -NMR and -NMR to confirm the indole backbone and substituents (e.g., methyl and propan-2-yl groups). HRMS (High-Resolution Mass Spectrometry) validates molecular weight. IR spectroscopy identifies functional groups like the carboxamide C=O stretch (~1650 cm). Cross-reference spectral data with structurally similar indole derivatives to resolve ambiguities .
Q. How should researchers design initial biological activity screens for this compound?
- Methodological Answer : Prioritize in vitro assays targeting pathways relevant to indole derivatives, such as apoptosis (e.g., Bcl-2/Mcl-1 inhibition) or kinase modulation. Use cancer cell lines (e.g., MCF-7, HeLa) for cytotoxicity studies. Include positive controls (e.g., doxorubicin) and measure IC values via MTT assays. Validate results with triplicate runs and statistical analysis (p < 0.05) .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s bioactivity while maintaining stability?
- Methodological Answer : Systematically replace the propan-2-yl group with bulkier alkyl chains (e.g., tert-butyl) or electron-withdrawing substituents (e.g., nitro) to assess effects on target binding. Use molecular docking to predict interactions with proteins like Bcl-2. Evaluate metabolic stability via liver microsome assays and compare pharmacokinetic profiles (e.g., half-life, clearance) .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Cross-validate assays using orthogonal methods (e.g., fluorescence polarization alongside surface plasmon resonance). Replicate experiments under standardized conditions (pH, temperature, cell passage number). Perform meta-analyses of published data to identify confounding variables (e.g., impurity profiles, solvent effects) .
Q. How can researchers integrate this compound into a theoretical framework for drug discovery?
- Methodological Answer : Link its mechanism to established theories, such as the "pharmacophore model" for indole-based kinase inhibitors. Use QSAR (Quantitative Structure-Activity Relationship) to correlate substituent properties (e.g., logP, polar surface area) with activity. Design hypothesis-driven experiments to test predictions (e.g., substituting the methyl group to alter lipophilicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
